Lasiol

Description

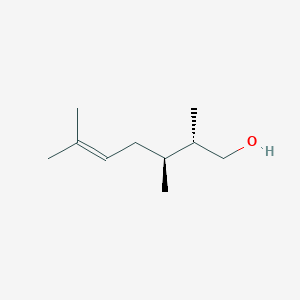

isolated from the mandibular gland secretion of male ants, Lasius meridionalis; structure in first source; RN given refers to (R*,R*)-isome

Structure

2D Structure

3D Structure

Properties

CAS No. |

131479-19-1 |

|---|---|

Molecular Formula |

C10H20O |

Molecular Weight |

156.26 g/mol |

IUPAC Name |

(2S,3S)-2,3,6-trimethylhept-5-en-1-ol |

InChI |

InChI=1S/C10H20O/c1-8(2)5-6-9(3)10(4)7-11/h5,9-11H,6-7H2,1-4H3/t9-,10+/m0/s1 |

InChI Key |

NEFLTGMRGQSVHM-VHSXEESVSA-N |

Isomeric SMILES |

C[C@@H](CC=C(C)C)[C@H](C)CO |

Canonical SMILES |

CC(CC=C(C)C)C(C)CO |

Other CAS No. |

142795-59-3 |

Synonyms |

2,3,6-trimethyl-5-hepten-1-ol lasiol |

Origin of Product |

United States |

Foundational & Exploratory

Lasiol: A Technical Overview of its Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lasiol is a naturally occurring acyclic monoterpene alcohol. It has been identified as a semiochemical, playing a role in the chemical communication of certain insect species. This technical guide provides a comprehensive overview of the chemical structure of this compound, along with available physicochemical data. While detailed experimental protocols for its synthesis and isolation are not extensively documented in publicly available literature, this guide presents the foundational chemical information critical for researchers in natural products chemistry, chemical ecology, and drug discovery.

Chemical Structure and Identification

The definitive chemical structure of this compound is that of an unsaturated, branched-chain alcohol. Its systematic IUPAC name is (2S,3S)-2,3,6-trimethylhept-5-en-1-ol . This nomenclature precisely describes the arrangement of its ten carbon atoms, including the stereochemistry at its two chiral centers.

Key identifiers for this compound are summarized in the table below:

| Identifier | Value |

| IUPAC Name | (2S,3S)-2,3,6-trimethylhept-5-en-1-ol |

| Molecular Formula | C₁₀H₂₀O |

| CAS Number | 131479-19-1 |

| Molecular Weight | 156.27 g/mol |

| Canonical SMILES | C--INVALID-LINK--CO">C@@HCC=C(C)C |

| InChI Key | NEFLTGMRGQSVHM-VHSXEESVSA-N |

The structural formula of this compound is presented below:

Physicochemical Properties

A summary of the computed physicochemical properties of this compound is provided in the following table. These values are computationally derived and provide an estimation of the compound's physical and chemical characteristics.

| Property | Value |

| Molecular Weight | 156.27 g/mol |

| XLogP3 | 3.2 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 1 |

| Rotatable Bond Count | 5 |

| Exact Mass | 156.151415 g/mol |

| Monoisotopic Mass | 156.151415 g/mol |

| Topological Polar Surface Area | 20.2 Ų |

| Heavy Atom Count | 11 |

| Complexity | 154 |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of this compound would be expected to show distinct signals for the protons of the methyl groups, the methylene groups, the methine protons at the chiral centers, the vinyl proton, and the hydroxyl proton. The chemical shifts and coupling patterns of these signals would be crucial for confirming the connectivity and stereochemistry of the molecule.

-

¹³C NMR: The carbon NMR spectrum would display ten unique signals corresponding to each carbon atom in the this compound structure, including the sp³-hybridized carbons of the alkyl chain and the sp²-hybridized carbons of the double bond.

Mass Spectrometry (MS)

Gas chromatography-mass spectrometry (GC-MS) would be a suitable technique for the analysis of this compound. The mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight, along with a characteristic fragmentation pattern resulting from the cleavage of bonds within the molecule. This fragmentation pattern would provide valuable information for structural elucidation.

Experimental Protocols

Detailed, peer-reviewed experimental protocols for the isolation of this compound from its natural source, the ant species Lasius meridionalis, or for its complete chemical synthesis are not extensively described in readily accessible scientific literature. The development of a synthetic route would likely involve stereoselective reactions to establish the two chiral centers with the correct (2S, 3S) configuration. Isolation from natural sources would typically involve solvent extraction of the biological material followed by chromatographic separation and purification techniques.

Logical Workflow for Characterization

The logical workflow for the complete chemical characterization of a natural product like this compound would follow a standard procedure in natural product chemistry.

The Enigmatic Mandibular Gland Secretion of Lasius meridionalis: A Technical Guide to the Discovery of Lasiol

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the discovery of Lasiol, a unique acyclic monoterpenol identified in the mandibular gland secretion of the ant species Lasius meridionalis. The compound's novel structure and potential biological significance make it a subject of interest for chemical ecologists, entomologists, and researchers in drug discovery and natural product synthesis.

Introduction to Lasius meridionalis and its Secretions

Lasius meridionalis is a species of ant belonging to the Formicidae family.[1] The mandibular glands of ants are a known source of a diverse array of chemical compounds, often employed as alarm pheromones, defensive agents, or communication signals. The investigation into the chemical constituents of Lasius meridionalis's mandibular gland secretion led to the identification of a novel compound, this compound.

The Discovery of this compound

The seminal work in the discovery of this compound is the 1990 publication by Lloyd, H. A., Jones, T. H., Hefetz, A., & Tengö, J. titled "this compound, a new acyclic monoterpenol in the mandibular gland secretion of Lasius meridionalis," published in Tetrahedron Letters.[2][3][4][5] This paper first reported the isolation and structure elucidation of this previously unknown natural product.

Structure and Properties of this compound

This compound is an acyclic monoterpenol. Its structure was determined through spectroscopic analysis and confirmed by total synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₀H₂₀O |

| IUPAC Name | (2R,3S,5E)-2,3,6-trimethylhept-5-en-1-ol |

| Molar Mass | 156.27 g/mol |

| Class | Acyclic Monoterpenol |

Experimental Protocols

While the full, detailed experimental protocols are contained within the original research article, this section outlines the general methodologies typically employed for such a discovery, based on common practices in natural product chemistry.

Collection of Specimens and Gland Dissection

Worker ants of Lasius meridionalis would be collected from a field location. The mandibular glands are then carefully dissected from the ant heads under a microscope.

Extraction of Glandular Secretions

The dissected mandibular glands are typically submerged in a suitable organic solvent, such as hexane or dichloromethane, to extract the volatile and semi-volatile chemical components. This extract would then be concentrated for analysis.

Chemical Analysis and Structure Elucidation

The primary analytical techniques for identifying novel volatile compounds from insect glands are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is used to separate the individual components of the glandular extract and to obtain their mass spectra. The mass spectrum of this compound would have provided crucial information about its molecular weight and fragmentation pattern, aiding in the determination of its chemical structure.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would have been employed to determine the precise arrangement of atoms within the this compound molecule, including the connectivity and stereochemistry.

-

Infrared (IR) Spectroscopy: IR spectroscopy would likely have been used to identify the presence of functional groups, such as the hydroxyl (-OH) group in this compound.

Logical Workflow for the Discovery of this compound

The following diagram illustrates the logical workflow that would have been followed for the discovery and characterization of this compound.

Caption: A flowchart illustrating the key stages in the discovery of this compound.

Signaling Pathways and Biological Role

The original research on the discovery of this compound primarily focused on its chemical characterization. While the specific signaling pathways activated by this compound in Lasius meridionalis have not been detailed, compounds found in the mandibular glands of related ant species often function as alarm pheromones.

The potential biological role of this compound could involve:

-

Alarm Signaling: Rapidly alerting other colony members to a threat.

-

Defensive Secretion: Acting as a repellent or toxic agent against predators or competitors.

-

Trail Pheromone: Guiding nestmates to food resources, although this is less common for mandibular gland secretions.

Further research is required to elucidate the precise biological function and the associated signaling pathways of this compound in Lasius meridionalis. The following diagram depicts a hypothetical signaling pathway for an alarm pheromone.

Caption: A hypothetical signaling pathway for an alarm pheromone like this compound.

Conclusion and Future Directions

The discovery of this compound in Lasius meridionalis has added a new molecule to the rich chemical vocabulary of ants. While its structure has been elucidated, its full biological role and the underlying signaling mechanisms remain an open area for future research. Further investigation into the biosynthesis of this compound, its enantiomeric specificity and activity, and its ecological significance will provide a more complete understanding of its function in the biology of Lasius meridionalis. Such studies could also reveal potential applications for this novel monoterpenol in areas such as pest management or as a scaffold for the development of new bioactive compounds.

References

The Biosynthesis of Lasiol in Insects: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lasiol is a furanosesquiterpenoid, a class of secondary metabolites with a C15 backbone, that plays a significant role in the chemical ecology of certain insect species. Notably, it is a characteristic component of the glandular secretions of the jet black ant, Lasius fuliginosus. As a volatile organic compound, this compound is involved in chemical communication and defense. Understanding the biosynthetic pathway of this compound is crucial for elucidating the molecular mechanisms of insect chemical signaling and for the potential development of novel pest management strategies or therapeutic agents. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound in insects, supported by available scientific literature on terpenoid biosynthesis.

Core Biosynthetic Pathway: From Mevalonate to Farnesyl Pyrophosphate

The biosynthesis of this compound, like all terpenoids in insects, commences with the well-established mevalonate (MVA) pathway. This series of enzymatic reactions converts acetyl-CoA into the fundamental five-carbon building blocks of all isoprenoids: isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP).

The key steps of the MVA pathway are:

-

Condensation of Acetyl-CoA: Two molecules of acetyl-CoA are condensed to form acetoacetyl-CoA, which is then converted to 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA).

-

Formation of Mevalonate: HMG-CoA is reduced to mevalonate by the enzyme HMG-CoA reductase. This is a rate-limiting step in the pathway.

-

Phosphorylation and Decarboxylation: Mevalonate is sequentially phosphorylated to yield mevalonate-5-pyrophosphate, which is then decarboxylated to produce isopentenyl pyrophosphate (IPP).

-

Isomerization: IPP is reversibly isomerized to dimethylallyl pyrophosphate (DMAPP) by the enzyme IPP isomerase.

These C5 units, IPP and DMAPP, are the universal precursors for the synthesis of longer-chain isoprenoids. A head-to-tail condensation of one molecule of DMAPP and two molecules of IPP, catalyzed by farnesyl pyrophosphate synthase (FPPS), results in the formation of the C15 intermediate, (2E,6E)-farnesyl pyrophosphate (FPP). FPP is the direct precursor for the biosynthesis of all sesquiterpenoids, including this compound.

Proposed Biosynthesis of this compound from Farnesyl Pyrophosphate

The conversion of the linear FPP molecule into the specific cyclic furanosesquiterpenoid structure of this compound is a critical and less characterized part of the pathway. Based on the known chemistry of terpenoid cyclization and functionalization, a plausible two-step enzymatic process is proposed:

-

Cyclization by a Terpene Synthase (TPS): The initial step is likely catalyzed by a specific sesquiterpene synthase. This enzyme would facilitate the ionization of the pyrophosphate group from FPP, generating a farnesyl carbocation. This reactive intermediate then undergoes a series of intramolecular rearrangements and cyclization to form a dendrolasin-type carbocation. Neutralization of this carbocation by the loss of a proton would yield the hydrocarbon precursor of this compound, dendrolasin. Insect terpene synthases are known to be evolutionarily related to isoprenyl diphosphate synthases (IDSs).[1][2]

-

Oxidation by a Cytochrome P450 Monooxygenase: The final step in the biosynthesis of this compound is the hydroxylation of the dendrolasin backbone. This oxidation is likely carried out by a cytochrome P450 monooxygenase (CYP). These enzymes are well-known for their role in the functionalization of terpenoid skeletons in insects and other organisms. The specific CYP would introduce a hydroxyl group at the appropriate position on the dendrolasin molecule to yield this compound. The formation of furan rings in other terpenoids has been shown to involve P450-catalyzed oxidation.[3]

The following Graphviz diagram illustrates the proposed biosynthetic pathway of this compound.

Caption: Proposed biosynthetic pathway of this compound in insects.

Quantitative Data

Currently, there is a lack of specific quantitative data in the published literature regarding the enzyme kinetics, substrate concentrations, and product yields for the biosynthesis of this compound. However, studies on other insect terpenoids provide a framework for the types of quantitative analyses that are informative.

| Parameter | Typical Range/Value (from related systems) | Significance |

| HMG-CoA Reductase Activity | Varies significantly with developmental stage and tissue | Rate-limiting enzyme of the MVA pathway; its activity controls the overall flux towards terpenoid synthesis. |

| Farnesyl Pyrophosphate Synthase (FPPS) Km for IPP | 1-10 µM | Indicates the affinity of the enzyme for its substrate; a key parameter in metabolic modeling. |

| Terpene Synthase (TPS) Km for FPP | 0.5-5 µM | Reflects the efficiency of the specific terpene synthase in utilizing the FPP precursor pool. |

| Cytochrome P450 Turnover Rate | 1-100 min-1 | Determines the rate of the final oxidative step in this compound formation. |

| This compound Titer in Glandular Secretions | µg to mg per individual | Represents the final accumulation of the biosynthetic product, which can vary based on age, caste, and environmental factors. |

Experimental Protocols

The elucidation of the this compound biosynthetic pathway would rely on a combination of biochemical and molecular biology techniques. The following are detailed methodologies for key experiments that could be adapted for this purpose.

Identification and Functional Characterization of Candidate Genes

Objective: To identify the terpene synthase and cytochrome P450 genes involved in this compound biosynthesis.

Experimental Workflow:

Caption: Workflow for candidate gene identification and characterization.

Methodology:

-

Transcriptome Analysis:

-

Dissect the mandibular glands (or other relevant tissues) from Lasius fuliginosus.

-

Extract total RNA using a standard Trizol-based protocol.

-

Perform high-throughput RNA sequencing (RNA-Seq) to generate a comprehensive transcriptome.

-

Assemble the transcriptome de novo or map reads to a reference genome if available.

-

-

Candidate Gene Identification:

-

Perform BLAST searches of the assembled transcriptome against databases of known insect terpene synthases and cytochrome P450s.

-

Identify putative full-length candidate genes.

-

Conduct phylogenetic analysis to determine the evolutionary relationship of the candidate genes to other known enzymes.

-

-

Heterologous Expression and Protein Purification:

-

Clone the open reading frames of candidate genes into an appropriate expression vector (e.g., pET vector for E. coli).

-

Transform the expression host and induce protein expression (e.g., with IPTG).

-

Lyse the cells and purify the recombinant protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

-

-

Enzyme Assays:

-

For the putative terpene synthase, incubate the purified enzyme with FPP in a suitable buffer containing a divalent cation (e.g., Mg2+).

-

For the putative cytochrome P450, incubate the purified enzyme with the product of the terpene synthase reaction (dendrolasin) in the presence of a P450 reductase and NADPH.

-

Extract the reaction products with an organic solvent (e.g., hexane).

-

-

Product Analysis:

-

Analyze the extracts by Gas Chromatography-Mass Spectrometry (GC-MS) to identify the reaction products by comparing their mass spectra and retention times to authentic standards of dendrolasin and this compound.

-

For structural confirmation, large-scale reactions can be performed to obtain sufficient material for Nuclear Magnetic Resonance (NMR) spectroscopy.

-

In Vivo Pathway Elucidation using Labeled Precursors

Objective: To confirm the incorporation of precursors from the mevalonate pathway into this compound.

Methodology:

-

Precursor Administration:

-

Synthesize or procure isotopically labeled precursors, such as [13C]-acetate, [13C]-mevalonate, or [2H]-FPP.

-

Administer the labeled precursor to L. fuliginosus individuals, either through feeding or microinjection.

-

-

Incubation and Extraction:

-

Allow sufficient time for the insects to metabolize the labeled precursor.

-

Dissect the relevant glands and extract the volatile compounds using solvent extraction or solid-phase microextraction (SPME).

-

-

Isotope Analysis:

-

Analyze the extract using GC-MS.

-

The incorporation of the label into this compound will be evident from an increase in the molecular weight of the this compound peak and characteristic changes in its fragmentation pattern.

-

For [13C]-labeled precursors, analysis by NMR spectroscopy can reveal the specific positions of the incorporated labels, providing detailed insights into the cyclization and rearrangement mechanisms.

-

Conclusion

The biosynthesis of this compound in insects is proposed to follow the canonical terpenoid biosynthesis pathway, starting from the mevalonate pathway to produce the universal sesquiterpenoid precursor, farnesyl pyrophosphate. The subsequent conversion of FPP to this compound is hypothesized to be a two-step process involving a specific terpene synthase to form the dendrolasin skeleton, followed by an oxidative modification by a cytochrome P450 monooxygenase to yield the final product. While direct experimental evidence for the specific enzymes involved in this compound biosynthesis is still forthcoming, the proposed pathway provides a solid foundation for future research. The experimental protocols outlined in this guide offer a roadmap for the definitive elucidation of this important biosynthetic pathway, which will undoubtedly contribute to a deeper understanding of insect chemical ecology and may open new avenues for the development of innovative biotechnological applications.

References

Unveiling Lasiol: A Technical Guide to its Natural Sources and Occurrence

For Immediate Release

A comprehensive technical guide providing an in-depth exploration of the natural sources, biosynthesis, and experimental analysis of the terpenoid Lasiol. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical ecology.

Executive Summary

This compound, a naturally occurring terpenoid, has been identified as a key component of the mandibular gland secretion of the male ant, Lasius meridionalis. This guide synthesizes the current scientific knowledge on the natural occurrence, biosynthetic origins, and analytical methodologies for this compound. While quantitative data on its precise abundance in natural sources remains to be extensively documented in publicly available literature, this guide provides a framework for its study, including a detailed, generalized experimental protocol for its isolation and identification. Furthermore, a hypothetical biosynthetic pathway is proposed based on established principles of terpenoid synthesis in insects. This document aims to serve as a foundational resource for researchers interested in the chemical ecology and potential applications of this compound.

Natural Occurrence of this compound

The primary and thus far, only documented natural source of this compound is the male of the ant species Lasius meridionalis.[1] this compound is a constituent of the volatile secretions produced by the mandibular glands of these insects. The mandibular gland secretions of ants are known to play crucial roles in various aspects of their social behavior, including communication, defense, and mating. While the specific function of this compound in Lasius meridionalis is not definitively established, its presence in male-specific glands suggests a potential role as a pheromone, possibly involved in attracting mates or in other reproductive behaviors.

Table 1: Quantitative Composition of Male Lasius meridionalis Mandibular Gland Secretion

| Compound | Chemical Class | Relative Abundance (%) |

| This compound | Terpenoid | Data not available |

| Other Volatiles | Various | Data not available |

Note: A comprehensive quantitative analysis detailing the complete chemical profile and relative abundance of all components in the mandibular gland secretion of male Lasius meridionalis is not currently available in the reviewed scientific literature.

Biosynthesis of this compound

The biosynthesis of terpenoids in insects, including ants of the family Formicidae, generally proceeds through the mevalonate (MVA) pathway. This pathway synthesizes the fundamental five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). While the specific enzymatic steps leading to this compound in Lasius meridionalis have not been elucidated, a hypothetical pathway can be proposed based on the known principles of terpenoid biosynthesis.

The biosynthesis is initiated with the condensation of IPP and DMAPP to form geranyl pyrophosphate (GPP), a ten-carbon precursor. Further elongation with another IPP unit leads to the formation of the fifteen-carbon intermediate, farnesyl pyrophosphate (FPP). It is from these precursors that a diverse array of terpenoid structures are generated through the action of specific terpene synthases and modifying enzymes such as reductases, oxidases, and acyltransferases. Given that this compound is a C10 monoterpenoid alcohol, its biosynthesis likely involves the enzymatic modification of a GPP-derived intermediate.

Experimental Protocols

The isolation and identification of this compound from its natural source involves a series of meticulous steps, from sample collection to chemical analysis. The following is a generalized protocol based on established methods for the analysis of insect glandular secretions.[2][3][4]

Sample Collection and Gland Dissection

-

Specimen Collection: Male Lasius meridionalis ants are collected from their natural habitat. Specimens should be handled carefully to prevent the premature release of glandular secretions.

-

Specimen Preservation: Ants are immediately anaesthetized, for example, by chilling on ice, to immobilize them and preserve the integrity of their glandular contents.

-

Dissection: Under a stereomicroscope, the head of the ant is carefully separated from the thorax. The mandibles are then gently pulled apart to expose the mandibular glands.

-

Gland Excision: Using fine forceps and micro-scissors, the mandibular glands are carefully excised from the head capsule. Care must be taken to avoid contamination from other tissues.

-

Sample Pooling: For sufficient material for analysis, mandibular glands from multiple individuals are typically pooled in a clean glass vial.

Extraction of Volatile Compounds

-

Solvent Selection: A high-purity volatile solvent, such as hexane or dichloromethane, is used to extract the chemical constituents of the glands.

-

Extraction Procedure: The pooled mandibular glands are immersed in a minimal volume of the chosen solvent within the vial.

-

Agitation: The vial is gently agitated for a short period (e.g., 5-10 minutes) to ensure efficient extraction of the volatile compounds.

-

Filtration/Centrifugation: The solvent extract is carefully separated from the glandular tissue, either by passing it through a small filter or by centrifugation to pellet the tissue debris.

-

Concentration (Optional): If the concentration of the target compounds is expected to be low, the extract may be carefully concentrated under a gentle stream of nitrogen gas.

Chemical Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer is the primary analytical instrument for identifying and quantifying volatile organic compounds like this compound.

-

GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is typically used for the separation of terpenoids.

-

Injection: A small volume (e.g., 1 µL) of the solvent extract is injected into the GC inlet, which is heated to vaporize the sample.

-

Temperature Program: The GC oven temperature is programmed to start at a low temperature (e.g., 40-60°C) and gradually increase to a high temperature (e.g., 250-280°C). This temperature gradient allows for the separation of compounds based on their boiling points and interactions with the column's stationary phase.

-

Mass Spectrometry: As the separated compounds elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique "fingerprint" for each compound.

-

Compound Identification: The mass spectrum of an unknown peak is compared to a library of known spectra (e.g., NIST, Wiley) to identify the compound. Confirmation is often achieved by comparing the retention time and mass spectrum with that of an authentic standard of this compound.

-

Quantification: The abundance of this compound can be estimated by comparing the peak area of this compound in the chromatogram to the peak area of an internal standard of a known concentration.

Conclusion

This technical guide provides a foundational overview of the natural sources, biosynthesis, and analytical methodologies pertaining to the terpenoid this compound. Its confirmed presence in the mandibular gland secretions of male Lasius meridionalis ants opens avenues for further research into its ecological role and potential applications. The provided hypothetical biosynthetic pathway and detailed experimental protocol offer a starting point for researchers aiming to delve deeper into the study of this intriguing natural product. Future research efforts should focus on obtaining quantitative data on the composition of the glandular secretion and elucidating the specific enzymatic steps in the biosynthesis of this compound to fully understand its biological significance.

References

- 1. researchgate.net [researchgate.net]

- 2. Isolation of Mandibular Gland Reservoir Contents from Bornean 'Exploding Ants' (Formicidae) for Volatilome Analysis by GC-MS and MetaboliteDetector - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Isolation of Mandibular Gland Reservoir Contents from Bornean 'Exploding Ants' (Formicidae) for Volatilome Analysis by GC-MS and MetaboliteDetector - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. GC-MS for characterization and identification of ant semiochemicals - PubMed [pubmed.ncbi.nlm.nih.gov]

The Function of Lasiol and Related Terpenoids in Lasius Ant Communication: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the chemical communication systems in Lasius ants, with a specific focus on the function of Lasiol and related acyclic monoterpenoids. While historical and broader chemical ecology literature has explored a range of compounds, this review clarifies that the primary trail pheromone in well-studied Lasius species, such as Lasius fuliginosus and Lasius niger, consists of a complex mixture of fatty acids and the dihydroisocoumarin, mellein. This compound, a mandibular gland secretion identified in the males of Lasius meridionalis, is more accurately characterized as a sex attractant. Furthermore, a structurally similar compound, 2,6-dimethyl-5-heptenol (DMH), functions as an alarm pheromone in Lasius flavus, though it elicits weak trail-following behavior at high concentrations. This guide synthesizes the available quantitative data, details experimental protocols for pheromone identification and bioassays, and presents signaling pathway and workflow diagrams to elucidate the distinct roles of these semiochemicals.

Introduction: Unraveling the Chemical Language of Lasius Ants

Social insects, particularly ants of the genus Lasius, have evolved sophisticated chemical communication systems to coordinate complex social behaviors such as foraging, defense, and reproduction. Trail pheromones are a cornerstone of this communication, enabling efficient recruitment of nestmates to food sources. Early research into the trail pheromone of Lasius fuliginosus identified a blend of active compounds, including several fatty acids. Subsequent and more definitive studies have isolated and identified additional, highly potent components, shifting the focus away from simple terpenoids like this compound as the primary agents of trail-following.

This guide will dissect the evidence to provide a clear understanding of the functional roles of different chemical signals in Lasius ants, with a particular emphasis on distinguishing the established trail pheromones from other semiochemicals like this compound and its analogs.

Identified Trail Pheromone Components in Lasius Species

Contrary to the initial query, the principal trail pheromone components identified in key Lasius species are not this compound. Instead, a combination of fatty acids and, more significantly, the compound mellein, are responsible for inducing trail-following behavior.

Quantitative Analysis of Trail Pheromone Activity

The following table summarizes the quantitative data on the concentration and behavioral activity of the major identified trail pheromone components in Lasius ants.

| Species | Compound | Glandular Source | Quantity per Individual | Behavioral Threshold | Reference |

| Lasius fuliginosus | n-Hexanoic acid | Hindgut | Not specified | Active, but weaker than other components | |

| n-Heptanoic acid | Hindgut | Not specified | Active, but weaker than other components | ||

| (R)-Mellein | Hindgut | 50-100 pg | High activity | ||

| Lasius niger | (R)-3,4-dihydro-8-hydroxy-3,5,7-trimethylisocoumarin | Hindgut | 150-200 pg | Not specified | |

| Lasius flavus | (R)-Mellein | Hindgut | 5.56 ± 1.4 pg | 0.01 pg/cm |

The Role of this compound and Related Acyclic Monoterpenoids

This compound and the structurally related compound 2,6-dimethyl-5-heptenol (DMH) are acyclic monoterpenoids that have been identified in Lasius species. However, their primary function is not trail-following.

This compound: A Male-Specific Sex Attractant

This compound has been identified as a component of the mandibular gland secretion in the males of Lasius meridionalis. Its male-specific production strongly suggests a role in reproduction, likely as a sex attractant for queens during nuptial flights, rather than as a trail pheromone for worker ants.

2,6-Dimethyl-5-heptenol (DMH): An Alarm Pheromone with Secondary Trail-Following Effects

In Lasius flavus, DMH has been identified as a key alarm pheromone. It is found in the heads of worker ants at a concentration of 1.12 ± 0.58 ng per head. While its primary function is to elicit alarm and aggression, it also induces a weak trail-following response at significantly higher concentrations than mellein.

Quantitative Comparison of Mellein and DMH Activity in Lasius flavus

The following table presents a quantitative comparison of the trail-following and alarm responses elicited by (R)-Mellein and DMH in Lasius flavus workers.

| Compound | Behavioral Assay | Effective Concentration for Trail-Following | Effective Concentration for Alarm Response | Potency Relative to Mellein (Trail-Following) | Reference |

| (R)-Mellein | Circular Trail Bioassay | 0.01 pg/cm | Low activity | - | |

| DMH | Circular Trail Bioassay | 100 pg/µl and 10 ng/µl | ≥ 1 pg/µl | 1000-fold less potent | |

| Mandible Opening Response | Weak activity | ≥ 1 pg/µl | - |

Experimental Protocols

Detailed methodologies are crucial for the accurate identification and quantification of pheromones and for understanding their behavioral effects.

Bioassay-Directed Fractionation for Pheromone Identification

This protocol outlines the general steps used to identify the trail and alarm pheromones in Lasius flavus.

Caption: Workflow for Bioassay-Directed Fractionation.

Methodology:

-

Extraction: Whole bodies of Lasius flavus workers are extracted with a non-polar solvent like hexane to isolate lipids and other organic molecules, including pheromones.

-

Fractionation: The crude extract is subjected to High-Performance Liquid Chromatography (HPLC) to separate the components into different fractions based on their chemical properties.

-

Bioassay: Each fraction is tested for its ability to elicit trail-following behavior in a circular bioassay. This involves applying the fraction to a circular path and observing if ants follow the treated path.

-

Analysis: Fractions that show significant activity in the bioassay are analyzed using Gas Chromatography-Mass Spectrometry (GC-MS) to identify the chemical structures of the active compounds.

-

Confirmation: The identified compounds are chemically synthesized, and these synthetic standards are then tested in the bioassay to confirm that they elicit the same behavioral response as the natural extract.

Circular Trail-Following Bioassay

This bioassay is used to quantify the trail-following response of ants to a specific chemical.

Caption: Workflow for a Circular Trail-Following Bioassay.

Methodology:

-

Arena Preparation: A circular trail is drawn on a piece of filter paper placed inside a circular arena (e.g., a Petri dish).

-

Chemical Application: A solution of the test compound at a known concentration is applied to the drawn trail. A separate arena with a trail treated only with the solvent serves as a negative control.

-

Ant Introduction: A single worker ant is introduced into the center of the arena.

-

Behavioral Recording: The time the ant spends actively following the treated trail within a set observation period is recorded.

-

Data Analysis: The trail-following times for the test compound and the control are statistically compared to determine if the compound elicits a significant trail-following response.

Signaling Pathways and Functional Roles

The distinct functions of mellein and DMH in Lasius flavus can be represented in a simplified signaling diagram.

Caption: Functional Divergence of Mellein and DMH Signaling.

This diagram illustrates that while both compounds are detected by the ant's antennae, they trigger distinct primary behavioral responses. (R)-Mellein is a high-potency trail pheromone, effective at very low concentrations. In contrast, DMH is primarily an alarm pheromone, though it can induce a weak trail-following response at much higher concentrations, suggesting some crossover in the sensory pathways or a less specific receptor interaction for trail-following behavior.

Conclusion and Future Directions

The evidence strongly indicates that this compound does not function as a primary trail pheromone in the well-studied Lasius species. This role is fulfilled by a blend of fatty acids and, most potently, by mellein and its derivatives. This compound's identification as a male-specific mandibular gland secretion in Lasius meridionalis points towards a function as a sex attractant. The related compound, DMH, serves as an alarm pheromone in Lasius flavus, with only secondary and weak trail-following activity.

For researchers and professionals in drug development, particularly in the context of pest management, this distinction is critical. Targeting the actual trail pheromones like mellein would be a more effective strategy for disrupting foraging and recruitment in pest Lasius species. Future research should focus on:

-

Electrophysiological Studies: Detailed electroantennography (EAG) and single-sensillum recording studies to identify and characterize the specific olfactory receptors for mellein and DMH on the ant antenna.

-

Biosynthetic Pathways: Elucidating the biosynthetic pathways of these pheromones could reveal novel targets for inhibiting their production.

-

Synergistic Effects: Investigating the synergistic or additive effects of the different components of the trail pheromone blend.

By focusing on the scientifically validated trail pheromones, more effective and targeted pest control strategies can be developed, and a deeper understanding of the chemical ecology of these socially complex insects can be achieved.

The Role of Chemical Signals in Lasius fuliginosus Communication: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core chemical communication systems of the ant species Lasius fuliginosus. Moving beyond the initially erroneous term "Lasiol," this document focuses on the scientifically identified pheromones that govern critical aspects of their social behavior, including trail-following and alarm responses. This guide provides a comprehensive overview of the key chemical communicants, their behavioral effects, the experimental protocols for their study, and the underlying signaling pathways.

Key Pheromones in Lasius fuliginosus Communication

The chemical communication of Lasius fuliginosus is primarily mediated by a blend of compounds, with specific molecules acting as trail and alarm pheromones.

Trail Pheromone Complex

The trail pheromone of Lasius fuliginosus is not a single compound but a complex mixture that guides foraging workers. Early research identified a blend of fatty acids, including n-hexanoic acid and n-heptanoic acid, as components of the trail pheromone.[1][2] More recent studies have identified (R)-Mellein as a highly potent component of the trail pheromone in Lasius species.[3]

Alarm Pheromone: Dendrolasin

Dendrolasin is a key alarm pheromone in Lasius fuliginosus. This terpenoid compound is released to alert nestmates to danger, eliciting aggressive and defensive behaviors.

Quantitative Behavioral Data

The behavioral responses of ants to these pheromones are dose-dependent. While specific quantitative data for Lasius fuliginosus is limited in the available literature, studies on the closely related species Lasius flavus provide valuable insights into the potency of these compounds.

| Pheromone | Species | Bioassay | Concentration | Observed Response |

| (R)-Mellein | Lasius flavus | Trail Following (Circle Assay) | 0.01 pg/cm | Significant trail-following activity[3] |

| (R)-Mellein | Lasius flavus | Trail Following (Circle Assay) | 1 pg/µl | Median response of 3.5 radii crossed[3] |

| Dendrolasin (as part of a mixture) | Lasius fuliginosus | Alarm Behavior | Not specified | Aggressive posturing, mandible opening |

Experimental Protocols

The identification and characterization of these semiochemicals rely on a combination of analytical and behavioral techniques.

Gas Chromatography-Mass Spectrometry (GC-MS) for Pheromone Identification

GC-MS is the gold standard for separating and identifying volatile and semi-volatile compounds from glandular secretions.

Methodology:

-

Sample Preparation: Dufour's glands or whole heads of worker ants are dissected and extracted in a suitable solvent (e.g., hexane or diethyl ether). For trail pheromones from the hindgut, this part is specifically extracted.[3]

-

GC Separation: The extract is injected into a gas chromatograph equipped with a capillary column (e.g., DB-17). The oven temperature is programmed to ramp up, separating compounds based on their boiling points and polarity.

-

MS Detection: As compounds elute from the GC column, they are ionized and fragmented in a mass spectrometer. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification by comparison to spectral libraries and synthetic standards.[4]

Workflow for GC-MS Analysis:

Electroantennography (EAG) for Sensory Response Measurement

EAG is used to measure the electrical response of an ant's antenna to a specific odorant, providing a measure of its olfactory sensitivity.

Methodology:

-

Antenna Preparation: An antenna is carefully excised from a live ant.

-

Electrode Placement: The base and the tip of the antenna are placed in contact with two electrodes connected to an amplifier. These electrodes are typically glass capillaries filled with a conductive electrolyte solution.[5]

-

Stimulus Delivery: A pulse of air carrying a known concentration of the test pheromone is delivered to the antenna.

-

Signal Recording: The change in electrical potential across the antenna is recorded as an EAG response. The amplitude of the response correlates with the perceived intensity of the stimulus.

EAG Experimental Setup:

Y-Maze Bioassay for Behavioral Response

The Y-maze is a common behavioral assay used to test the attractiveness or repellency of a chemical cue. For trail-following ants, it is used to determine if they will follow an artificial trail.

Methodology:

-

Maze Construction: A Y-shaped maze is constructed from a neutral material like glass or acrylic. The dimensions can vary, but a typical design for ants might have arms of around 7-10 cm in length.[6][7]

-

Trail Application: A solution of the test pheromone is drawn along one of the arms of the maze. The other arm is treated with the solvent alone as a control.

-

Ant Introduction: A single ant is introduced at the entrance of the maze.

-

Choice Recording: The arm that the ant chooses to enter is recorded. A statistically significant preference for the pheromone-treated arm indicates a positive trail-following response.[2]

Y-Maze Experimental Logic:

Pheromone Signaling Pathways in Insects

The perception of pheromones in insects initiates a complex signaling cascade within the olfactory sensory neurons located in the antennae. While the specific receptors for Dendrolasin and Mellein in Lasius fuliginosus have not been definitively identified, the general mechanism of insect olfactory signal transduction is well-understood.

General Olfactory Signaling Pathway:

-

Pheromone Binding: Pheromone molecules enter the sensillum lymph through pores in the cuticle of the antenna and are bound by Pheromone Binding Proteins (PBPs).

-

Receptor Activation: The PBP-pheromone complex interacts with an Olfactory Receptor (OR) located on the dendritic membrane of an Olfactory Sensory Neuron (OSN). Insect ORs are typically heterodimers, consisting of a specific odorant-binding subunit and a co-receptor (Orco).

-

Ion Channel Gating: Upon binding, the OR complex undergoes a conformational change, opening an associated ion channel. This leads to an influx of cations and depolarization of the neuron.

-

Signal Transduction: In addition to this ionotropic signaling, a metabotropic pathway involving G-proteins and second messengers like inositol trisphosphate (IP3) can also be activated, leading to a more amplified and prolonged signal.[8][9]

-

Action Potential Generation: The depolarization of the OSN generates an action potential that is transmitted to the antennal lobe of the brain for processing.

Insect Olfactory Signaling Cascade:

Conclusion and Future Directions

The chemical communication system of Lasius fuliginosus is a sophisticated network of chemical cues that orchestrates complex social behaviors. Dendrolasin and Mellein are key players in their alarm and recruitment systems, respectively. While significant progress has been made in identifying these compounds and understanding their behavioral effects, further research is needed to fully elucidate the specific receptors and downstream signaling pathways involved in their perception in this species. A deeper understanding of these mechanisms could open new avenues for the development of novel pest management strategies and provide fundamental insights into the evolution of social behavior. The application of advanced techniques such as single-sensillum recording and functional characterization of olfactory receptors will be crucial in this endeavor.

References

- 1. Groundbreaking Research: Odorant Receptor Genes Found in Wingless Insect | Entomology & Nematology News [ucanr.edu]

- 2. researchgate.net [researchgate.net]

- 3. Identification of Trail Following and Alarm Pheromones of Lasius Flavus Using Bioassay-Directed Fractionation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ockenfels-syntech.com [ockenfels-syntech.com]

- 6. maze.conductscience.com [maze.conductscience.com]

- 7. conductscience.com [conductscience.com]

- 8. Insect Pheromone Receptors – Key Elements in Sensing Intraspecific Chemical Signals - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Computational Model of the Insect Pheromone Transduction Cascade - PMC [pmc.ncbi.nlm.nih.gov]

Behavioral Responses of Ants to Lasiol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the behavioral responses of ants, particularly within the Lasius genus, to Lasiol [(3S,4R)-3,4-dihydro-8-hydroxy-3,5-dimethylisocoumarin]. This compound is a key component of the trail pheromone in several ant species, playing a crucial role in communication and social organization. This document summarizes quantitative behavioral data, details experimental protocols for assessing these responses, and visualizes the underlying biological pathways.

Quantitative Behavioral Responses to this compound and Related Compounds

The primary behavioral response elicited by this compound in ants is trail following. This behavior is critical for foraging, recruitment, and nest relocation. Quantitative data from various studies on Lasius species demonstrate the potency and specificity of this chemical signal.

Table 1: Trail Following Behavior in Lasius niger in Response to a Synthetic Trail Pheromone Blend Containing Isocoumarin

| Treatment | Mean Distance Traveled (cm) ± SE | Statistical Significance (p-value) |

| Isocoumarin Blend | 199.3 ± 43.1 | p = 0.001 (vs. Solvent Control) |

| Solvent Control | 32.2 ± 14.0 | - |

Data extracted from a circular arena bioassay where trails were applied to the circumference of a filter paper[1]. The isocoumarin tested was 3,4-dihydro-8-hydroxy-3,5,7-trimethylisocoumarin, a compound structurally similar to this compound.

Table 2: Trail Following Accuracy in Lasius niger

| Ant Task State | Percentage of Correct Decisions |

| Scouts (naive) | 83% |

| Recruits | 82% |

| Shuttlers (experienced) | 74% |

Data from a T-maze bioassay testing the accuracy of following a pheromone trail[2]. While the specific pheromone component is not detailed as this compound, it represents the typical accuracy for trail-following behavior in this species.

Table 3: Sensitivity of Lasius flavus to Mellein (a related isocoumarin)

| Compound | Lowest Detectable Concentration for Trail Following |

| (R)-mellein | 0.01 pg per cm |

Mellein is another isocoumarin identified as a trail pheromone in Lasius species. This data indicates the high sensitivity of ants to these compounds[3][4].

Experimental Protocols

Standardized bioassays are essential for quantifying the behavioral responses of ants to chemical stimuli like this compound. The most common methods are the Y-maze and the circular arena assay.

Y-Maze Bioassay

The Y-maze is a choice-based assay used to determine the preference of an ant for a particular chemical cue.

Protocol:

-

Apparatus: A Y-shaped maze, typically with arms 10-15 cm in length and 1-2 cm in width, is constructed from an inert material like glass or PTFE. The floor is often lined with replaceable filter paper.

-

Stimulus Application: A solution of this compound in a suitable solvent (e.g., hexane or dichloromethane) is applied to the filter paper lining one arm of the maze. The other arm is treated with the solvent alone as a control. The amount and concentration of this compound can be varied to generate dose-response curves.

-

Ant Introduction: A single ant is introduced at the base of the Y-maze.

-

Data Collection: The choice of the ant (i.e., which arm it enters) is recorded. The time taken to make a choice and the duration spent in each arm can also be measured.

-

Replication: The assay is repeated with multiple ants, and the position of the this compound-treated arm is randomized between trials to avoid any positional bias. The filter paper is replaced after each trial to prevent the influence of any deposited pheromones from the previous ant.

Circular Arena Bioassay

The circular arena assay is used to quantify the extent of trail-following behavior.

Protocol:

-

Apparatus: A circular arena (e.g., a petri dish or a larger custom-built arena) with a diameter of 9-15 cm is used. The floor is covered with a sheet of filter paper.

-

Trail Application: A solution of this compound is applied in a circular path on the filter paper. A solvent-only trail can be used as a control in a separate arena.

-

Ant Introduction: An ant is placed in the center of the arena.

-

Data Collection: The movement of the ant is recorded for a set period. The distance the ant travels along the this compound trail is measured. This can be done by marking the filter paper in intervals and counting the number of segments the ant traverses.

-

Replication: The experiment is repeated with numerous ants for each concentration of this compound being tested.

Signaling Pathways and Visualizations

The detection of this compound by an ant's antenna initiates a cascade of events within the olfactory sensory neurons, leading to a behavioral response. While the precise receptors for this compound have not been definitively identified in Lasius species, the general mechanism of insect olfaction provides a framework for understanding this process. It is widely accepted that G-protein coupled receptors (GPCRs) play a pivotal role in the perception of pheromones.

Olfactory Signal Transduction Pathway

The binding of a this compound molecule to a specific Odorant Receptor (OR) on the dendrite of an olfactory sensory neuron is the first step in the signaling cascade. This event triggers a conformational change in the receptor, which in turn activates a G-protein. The activated G-protein then initiates a second messenger cascade, leading to the opening of ion channels and the depolarization of the neuron. This generates an action potential that travels to the antennal lobe of the ant's brain for processing, ultimately resulting in the trail-following behavior.

Experimental Workflow for Behavioral Bioassay

The process of conducting a behavioral bioassay to test the effects of this compound on ants follows a structured workflow, from the preparation of the chemical stimulus to the final analysis of the behavioral data.

References

Lasiol: A Technical Guide to its Potential as an Insect Attractant

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lasiol, chemically known as (2S,3S)-2,3,6-trimethylhept-5-en-1-ol, is a volatile organic compound that has garnered significant interest in the field of chemical ecology and pest management. It is a known component of the sex pheromone of the cigarette beetle, Lasioderma serricorne, a major pest of stored products worldwide. This technical guide provides an in-depth overview of this compound, focusing on its chemical properties, its role as an insect attractant, detailed experimental protocols for its evaluation, and the underlying signaling pathways involved in its perception by insects. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in the development of novel insect control strategies.

Chemical Properties of this compound

This compound is a monoterpene alcohol with the following key chemical properties:

| Property | Value |

| Chemical Formula | C₁₀H₂₀O |

| Molar Mass | 156.27 g/mol |

| IUPAC Name | (2S,3S)-2,3,6-trimethylhept-5-en-1-ol |

| CAS Number | 131479-19-1 |

| Appearance | Colorless liquid |

| Boiling Point | Not specified |

| Solubility | Soluble in organic solvents |

This compound as an Insect Attractant: Quantitative Data

While this compound is a known component of the sex pheromone of Lasioderma serricorne, quantitative data on its specific attractive properties are often studied in the context of the entire pheromone blend. The primary component of the L. serricorne sex pheromone is Serricornin. However, studies on related compounds and the general principles of insect olfaction suggest that individual components can elicit behavioral responses.

Research on the behavioral response of Lasioderma serricorne to various volatile compounds has demonstrated its sensitivity to different chemical cues. For instance, studies have shown that this beetle exhibits attraction to certain compounds at low concentrations and repulsion at high concentrations.[1][2][3] This dose-dependent response is a critical factor in developing effective lures.

Table 1: Summary of Behavioral Responses of Lasioderma serricorne to Select Volatile Compounds (Illustrative)

| Compound | Concentration | Observed Behavior | Behavioral Response Value (%) | Reference |

| Citronellal | 1:100 (v/v) | Attraction | -88.89 | [1][3] |

| Citronellal | 1:10 (v/v) | Repulsion | >0 | [1][3] |

| Citral | 1:1000 (v/v) | Attraction | <0 | [1][3] |

| Citral | 1:50 (v/v) | Repulsion | 100.00 | [1][3] |

Note: This table is illustrative of the types of data available for related compounds and methodologies that can be applied to this compound. Specific quantitative data for this compound's isolated attractive properties are a key area for further research.

Experimental Protocols

Synthesis of this compound

Illustrative Synthesis Workflow:

Electroantennography (EAG) Protocol

Electroantennography is a technique used to measure the electrical response of an insect's antenna to volatile compounds. This method provides a direct measure of the sensitivity of the insect's olfactory receptor neurons to a specific odorant.

Workflow for a Typical EAG Experiment:

Detailed EAG Methodology:

-

Insect Preparation: Adult Lasioderma serricorne of a specific age and sex are used. They are often dark-adapted before the experiment.

-

Antenna Excision: The head of the beetle is excised, and one antenna is carefully removed at the base.

-

Electrode Placement: The excised antenna is mounted between two glass capillary electrodes filled with a saline solution (e.g., Ringer's solution). The recording electrode is placed in contact with the distal end of the antenna, and the reference electrode is inserted into the base of the antenna or the head capsule.

-

Odorant Delivery: A defined volume of air is passed over a filter paper impregnated with a known concentration of this compound dissolved in a solvent (e.g., hexane). This odor-laden air is then puffed onto the antenna for a specific duration (e.g., 0.5 seconds).

-

Signal Recording and Analysis: The electrical potential difference between the electrodes is amplified, filtered, and recorded using specialized software. The amplitude of the negative deflection in the EAG waveform is measured as the response to the stimulus.

Behavioral Bioassay Protocol

Behavioral bioassays are essential for determining the attractive or repellent nature of a compound and for quantifying the behavioral response of insects. A common method is the two-choice olfactometer.

Workflow for a Two-Choice Olfactometer Bioassay:

Detailed Behavioral Bioassay Methodology:

-

Apparatus: A Y-tube olfactometer is commonly used. It consists of a central tube where the insect is introduced, which then bifurcates into two arms.

-

Airflow: A constant, clean, and humidified airflow is passed through both arms of the olfactometer.

-

Odor Source: A filter paper treated with a specific concentration of this compound is placed in one arm's airflow, while a filter paper with only the solvent is placed in the other arm as a control.

-

Insect Introduction: A single adult Lasioderma serricorne is released at the base of the central tube.

-

Observation: The insect's movement is observed for a set period, and the first choice of arm and the time spent in each arm are recorded.

-

Data Analysis: The number of insects choosing the this compound-treated arm versus the control arm is analyzed using a chi-square test to determine statistical significance. A preference index can also be calculated.

Olfactory Signaling Pathway

The perception of this compound by an insect like Lasioderma serricorne involves a complex series of events at the molecular and cellular level within the insect's antenna. While the specific receptors for this compound have not been definitively identified, the general mechanism of insect olfaction provides a framework for understanding this process.[3][4][5][6][7]

Generalized Insect Olfactory Signaling Pathway:

Steps in the Olfactory Signaling Pathway:

-

Entry and Binding: this compound molecules enter the sensillum lymph through pores in the cuticle of the insect's antenna.[5]

-

Transport: In the aqueous lymph, hydrophobic molecules like this compound are thought to be bound by Odorant Binding Proteins (OBPs).[6]

-

Receptor Interaction: The this compound-OBP complex transports this compound to the dendritic membrane of an Olfactory Receptor Neuron (ORN), where it interacts with a specific Odorant Receptor (OR). Insect ORs are typically heterodimers composed of a variable, odorant-specific subunit and a conserved co-receptor called Orco.[3][5]

-

Signal Transduction: The binding of this compound to the OR complex is believed to directly gate an ion channel, leading to an influx of cations and depolarization of the ORN membrane.[7]

-

Signal Transmission: This depolarization generates action potentials that are transmitted along the axon of the ORN to the antennal lobe of the insect's brain for processing.

Conclusion and Future Directions

This compound holds significant potential as a tool for the management of the cigarette beetle, Lasioderma serricorne, and potentially other stored-product pests. Its role as a component of the natural sex pheromone makes it a prime candidate for use in monitoring and mating disruption strategies. However, to fully realize this potential, further research is required.

Key areas for future investigation include:

-

Quantitative Behavioral and Electrophysiological Studies: Detailed dose-response studies are needed to determine the optimal concentrations of this compound for attraction and to characterize its interaction with other pheromone components.

-

Identification of Specific Olfactory Receptors: Identifying the specific ORs in L. serricorne that detect this compound will provide valuable insights into the molecular basis of its perception and could aid in the design of more potent and selective attractants.

-

Field Trials: Rigorous field trials are necessary to evaluate the efficacy of this compound-based lures in real-world storage environments.[2]

-

Optimized Synthesis: The development of efficient and stereoselective synthetic routes to this compound is crucial for its cost-effective production for commercial applications.

By addressing these research gaps, the full potential of this compound as a valuable tool in integrated pest management programs can be unlocked, offering a more sustainable and environmentally friendly approach to protecting stored products.

References

- 1. New synthesis of serricornin, the female sex pheromone of the cigarette beetle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. krex.k-state.edu [krex.k-state.edu]

- 3. The behavioral response of Lasioderma serricorne (Coleoptera: Anobiidae) to citronellal, citral, and rutin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. slunik.slu.se [slunik.slu.se]

- 5. Peripheral olfactory signaling in insects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Insect olfaction: receptors, signal transduction, and behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of Lasiol for Research Applications: A Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the chemical synthesis of Lasiol, an acyclic monoterpene alcohol. This compound, identified as (2S,3S)-2,3,6-trimethylhept-5-en-1-ol, is a naturally occurring compound found in the mandibular gland secretion of the male ant, Lasius meridionalis, where it functions as a sex attractant. This protocol is intended for research purposes to enable further investigation into its biological functions and potential applications.

Chemical Synthesis of this compound

The enantioselective synthesis of this compound can be achieved through a multi-step process starting from commercially available materials. The following protocol is based on established synthetic routes and provides a detailed methodology for laboratory-scale preparation.

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| cis-4,5-dimethylcyclohexene oxide | 98% | Commercially Available |

| Chiral Lithium Amide | As prepared | In-house preparation |

| Diethyl ether (anhydrous) | ACS Grade | Commercially Available |

| n-Butyllithium (in hexanes) | 1.6 M | Commercially Available |

| Chiral amine (e.g., (S)-(-)-2-(methoxymethyl)pyrrolidine) | 99% | Commercially Available |

| Jones reagent (CrO₃ in H₂SO₄) | As prepared | In-house preparation |

| Methyltriphenylphosphonium bromide | 98% | Commercially Available |

| Sodium hydride (in mineral oil) | 60% dispersion | Commercially Available |

| Tetrahydrofuran (anhydrous) | ACS Grade | Commercially Available |

| Dichloromethane | ACS Grade | Commercially Available |

| Silica gel | 60 Å, 230-400 mesh | Commercially Available |

Experimental Protocol

The synthesis of this compound involves a key stereoselective epoxidation followed by a series of transformations to construct the acyclic backbone with the desired stereochemistry.

The synthesis commences with the asymmetric ring-opening of cis-4,5-dimethylcyclohexene oxide. This crucial step establishes the stereochemistry at one of the chiral centers of this compound. The reaction is mediated by a chiral lithium amide base, prepared in situ from a chiral amine and n-butyllithium. This reaction yields optically active cis-4,5-dimethyl-2-cyclohexen-1-ol.

The cyclic olefin intermediate is then subjected to oxidative cleavage. This can be achieved using ozonolysis followed by a reductive workup, or by employing other oxidative cleavage reagents like potassium permanganate under controlled conditions. This step breaks the cyclohexene ring to afford a dialdehyde intermediate.

The dialdehyde is then reacted with a suitable phosphorus ylide, such as the one generated from methyltriphenylphosphonium bromide and a strong base (e.g., sodium hydride or n-butyllithium). This Wittig reaction selectively converts one of the aldehyde functionalities into a terminal alkene, extending the carbon chain.

The remaining aldehyde group is reduced to a primary alcohol using a mild reducing agent like sodium borohydride. A series of protection and deprotection steps may be necessary throughout the synthesis to ensure the chemoselectivity of the reactions.

The final steps involve the introduction of the remaining methyl groups and any necessary functional group manipulations to arrive at the target this compound molecule. Purification at each step is critical and is typically achieved through column chromatography on silica gel. The final product should be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Synthesis Workflow

Biological Activity and Signaling Pathway

This compound has been identified as a sex attractant pheromone in the ant Lasius meridionalis[1][2]. Pheromones are chemical signals that trigger a social response in members of the same species. In the case of this compound, it is released by the male ant to attract females for mating.

The precise signaling pathway by which this compound exerts its effect has not been fully elucidated. However, it is generally understood that insect pheromones are detected by specialized olfactory receptor neurons (ORNs) located in the antennae. The binding of the pheromone molecule to a specific receptor protein on the surface of the ORN initiates a signal transduction cascade.

General Insect Pheromone Signaling Pathway

This cascade typically involves G-protein coupled receptors, leading to the production of second messengers (like cAMP or IP3) which in turn open ion channels. The resulting influx of ions depolarizes the neuron, generating an action potential that is transmitted to the brain, leading to a behavioral response, which in this case is attraction towards the source of the this compound.

Further research utilizing the synthesized this compound can aid in identifying the specific receptors and downstream signaling components involved in its perception, providing a deeper understanding of chemical communication in insects. Such studies could have implications for the development of novel and species-specific pest management strategies.

References

Analytical Methods for the Detection and Quantification of Lasiol (Lasalocid)

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Lasiol, also known as Lasalocid, is a carboxylic polyether ionophore antibiotic widely used in the veterinary field, primarily as a coccidiostat in poultry and cattle. Its ability to form lipid-soluble complexes with mono- and divalent cations allows it to disrupt the ionic equilibrium across biological membranes, leading to cell death in target organisms. The monitoring of this compound residues in animal-derived food products and the environment, as well as its quantification in pharmaceutical formulations, necessitates sensitive and reliable analytical methods.

These application notes provide an overview and detailed protocols for the detection and quantification of this compound using High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).

Quantitative Data Summary

The following tables summarize the quantitative performance parameters of various analytical methods for the determination of this compound in different matrices.

Table 1: HPLC-UV Method Performance

| Matrix | Linearity Range (µg/mL) | LOD (µg/mL) | LOQ (µg/mL) | Recovery (%) | Reference |

| Raw Milk | 0.5 - 3.0 | 0.03 | 0.5 | 84.5 | [1][2] |

| Animal Feed | 0.5 - Not Specified | Not Specified | 0.5 | Not Specified | [3] |

Table 2: LC-MS/MS Method Performance

| Matrix | Linearity Range (µg/kg) | LOD (µg/kg) | LOQ (µg/kg) | Recovery (%) | Reference |

| Broiler Chicken Tissues | Not Specified | 0.47 | 1.44 | 79 - 98 | [4][5] |

| Animal Feed | 0.2 - 0.6 (µg/g) | Not Specified | 200 - 600 | Not Specified | [6] |

| Animal Tissues and Eggs | 10 - 200 (ng/g) | Not Specified | 1000 | 59 - 109 | [7][8] |

Experimental Protocols

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Application: Quantification of this compound in raw milk and animal feed.

Principle: This method utilizes reverse-phase chromatography to separate this compound from matrix components, followed by detection using a UV detector.

Protocol for this compound in Raw Milk [1][2]

-

Sample Preparation (Liquid-Liquid Extraction):

-

To 1 mL of raw milk in a centrifuge tube, add 2 mL of acetonitrile.

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube.

-

Add 2 mL of hexane and vortex for 1 minute for defatting.

-

Centrifuge at 4000 rpm for 5 minutes.

-

Discard the upper hexane layer.

-

Evaporate the acetonitrile layer to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 1 mL of the mobile phase.

-

Filter through a 0.45 µm syringe filter before injection.

-

-

HPLC-UV Conditions:

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: Methanol:Acetonitrile:Water (e.g., 70:20:10, v/v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 310 nm.

-

Injection Volume: 20 µL.

-

Column Temperature: 35°C.

-

-

Quantification:

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Application: Trace level quantification of this compound in animal tissues.

Principle: This highly sensitive and selective method combines the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry, allowing for accurate quantification at very low concentrations.

Protocol for this compound in Broiler Chicken Tissues [4][5]

-

Sample Preparation (Solvent Extraction):

-

Homogenize 2 g of tissue with 10 mL of acetonitrile.

-

Shake vigorously for 15 minutes.

-

Centrifuge at 5000 rpm for 10 minutes.

-

Collect the supernatant.

-

Repeat the extraction step with another 10 mL of acetonitrile.

-

Combine the supernatants and evaporate to dryness under nitrogen at 50°C.

-

Reconstitute the residue in 1 mL of mobile phase.

-

Filter through a 0.22 µm syringe filter.

-

-

LC-MS/MS Conditions:

-

LC System: Agilent 1200 series or equivalent.

-

Column: C18 column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: Start with 80% A, decrease to 20% A over 5 minutes, hold for 2 minutes, and return to initial conditions.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 10 µL.

-

MS System: Triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound (e.g., m/z 591.4 -> 377.2).

-

-

Quantification:

-

Use a matrix-matched calibration curve to compensate for matrix effects.

-

Spike blank tissue extracts with known concentrations of this compound standard.

-

Plot the peak area ratio of the analyte to an internal standard (if used) against the concentration.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

Application: Analysis of this compound in complex matrices, often requiring derivatization.

Principle: GC-MS is suitable for volatile or semi-volatile compounds. For non-volatile compounds like this compound, a derivatization step is necessary to increase volatility and thermal stability.

Protocol for this compound Analysis (General Approach)

-

Sample Preparation and Derivatization:

-

Extract this compound from the sample matrix using a suitable solvent (e.g., acetonitrile or ethyl acetate).

-

Perform a clean-up step using Solid Phase Extraction (SPE) if necessary to remove interfering substances.

-

Evaporate the extract to dryness.

-

Derivatize the dried extract by adding a silylating agent (e.g., BSTFA with 1% TMCS) and heating at 70°C for 30 minutes to form a trimethylsilyl (TMS) derivative of this compound.

-

-

GC-MS Conditions:

-

GC System: Agilent 7890B or equivalent.

-

Column: HP-5ms or equivalent non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injector Temperature: 280°C.

-

Oven Temperature Program: Start at 150°C, hold for 1 minute, then ramp to 300°C at 15°C/min, and hold for 5 minutes.

-

MS System: Mass selective detector.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 50-700.

-

-

Quantification:

-

Identify the TMS-derivatized this compound peak based on its retention time and mass spectrum.

-

Quantify using an internal or external standard method with a calibration curve prepared from derivatized this compound standards.

-

Mandatory Visualizations

Caption: HPLC-UV workflow for this compound analysis in milk.

Caption: LC-MS/MS workflow for this compound in tissues.

Caption: Mechanism of action of this compound as an ionophore.

This compound's Mechanism of Action: A Signaling Perspective

This compound does not operate through a conventional signaling pathway involving receptor binding and downstream kinase cascades. Instead, its biological effects are a direct consequence of its ionophoric properties, which disrupt fundamental cellular processes.

Ion Transport and Disruption of Homeostasis: this compound is a lipid-soluble molecule that can transport cations across cellular and subcellular membranes.[9][10] It forms a complex with cations, primarily monovalent ions like sodium (Na+) and potassium (K+), and to a lesser extent divalent cations like calcium (Ca2+).[9][11] This complex can then diffuse across the lipid bilayer of cell membranes, effectively creating a channel for these ions.

The primary mechanism of its antimicrobial and anticoccidial action is the disruption of the normal intracellular ion concentration gradients.[10][12] It facilitates an influx of Na+ into the cell and an efflux of K+, collapsing the electrochemical potential across the membrane. This process is often coupled with a Na+/H+ exchange, leading to intracellular acidification.[10]

Cellular Consequences: The disruption of ionic homeostasis has several downstream consequences:

-

Osmotic Imbalance: The influx of ions and water into the cell leads to swelling and eventual osmotic lysis, which is the primary mode of killing for organisms like coccidia.[12]

-